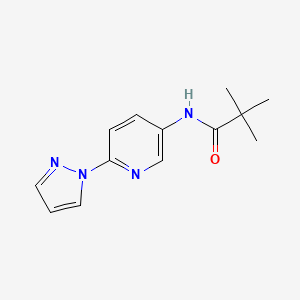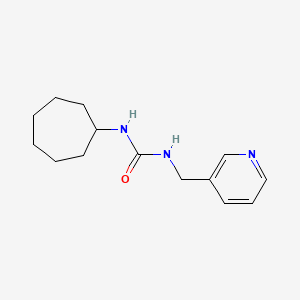![molecular formula C17H24N2O2 B7470812 Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
作用機序
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By binding to the receptor's ion channel, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone blocks the flow of calcium ions into the cell, thereby inhibiting the receptor's activity. This leads to a reduction in the strength of synaptic connections and the suppression of long-term potentiation, a process that is thought to underlie learning and memory.
Biochemical and physiological effects:
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the activity of the NMDA receptor, leading to a decrease in the strength of synaptic connections and the suppression of long-term potentiation. It has also been shown to inhibit the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and memory formation. Additionally, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for the specific manipulation of this receptor in various experimental paradigms. Additionally, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is relatively stable and can be easily synthesized and purified. However, there are also some limitations to the use of Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in lab experiments. For example, it has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone may have off-target effects on other receptors or ion channels, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone. One area of research is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of this receptor in various physiological and pathological processes. Another area of research is the investigation of the potential therapeutic applications of Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone and other NMDA receptor antagonists in the treatment of neurological and psychiatric disorders. Finally, the use of Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in combination with other compounds or therapies may provide new insights into the complex mechanisms underlying synaptic plasticity and memory formation.
合成法
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone can be synthesized by reacting 4-(2-hydroxyphenyl)piperazine with cyclohexanone in the presence of a catalyst such as hydrochloric acid. The reaction yields Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone as a white crystalline powder, which can be further purified by recrystallization.
科学的研究の応用
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. For example, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory. It has also been used to study the pathophysiology of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
特性
IUPAC Name |
cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16-9-5-4-8-15(16)18-10-12-19(13-11-18)17(21)14-6-2-1-3-7-14/h4-5,8-9,14,20H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDGACNQGSURNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)